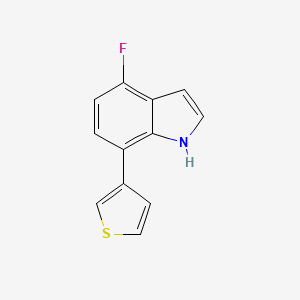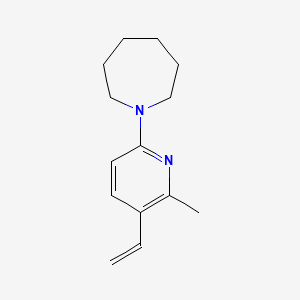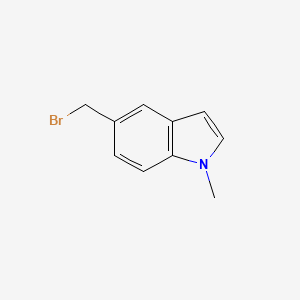
5-(Bromomethyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-1-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromomethyl group attached to the indole ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the bromomethylation reaction, where 1-methylindole is treated with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indole can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: 5-(Azidomethyl)-1-methyl-1H-indole.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: 5-Methyl-1-methyl-1H-indole.
科学研究应用
Chemistry: 5-(Bromomethyl)-1-methyl-1H-indole is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated indoles on biological systems. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
- 5-(Chloromethyl)-1-methyl-1H-indole
- 5-(Fluoromethyl)-1-methyl-1H-indole
- 5-(Iodomethyl)-1-methyl-1H-indole
Comparison: 5-(Bromomethyl)-1-methyl-1H-indole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. The compound’s reactivity and stability balance make it suitable for various applications in research and industry.
属性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC 名称 |
5-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7H2,1H3 |
InChI 键 |
ZQLQEWCMUPSWPX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C=CC(=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

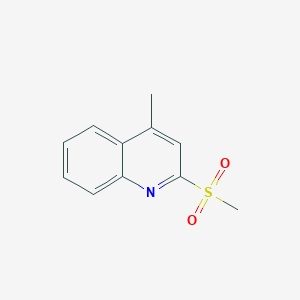

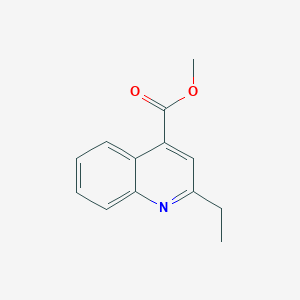


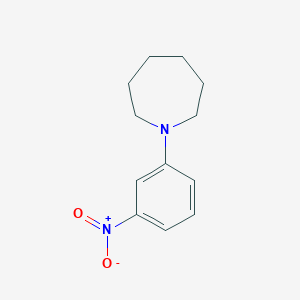

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)

